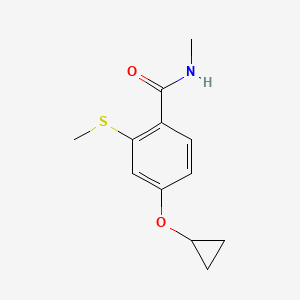
4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide is an organic compound with the molecular formula C11H13NO2S It is a benzamide derivative characterized by the presence of a cyclopropoxy group, a methylthio group, and a methyl group attached to the benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of an appropriate benzoyl chloride with an amine, such as N-methylamine, under basic conditions.
Introduction of the Cyclopropoxy Group: The cyclopropoxy group can be introduced via a nucleophilic substitution reaction using a suitable cyclopropyl halide.
Introduction of the Methylthio Group: The methylthio group can be introduced through a nucleophilic substitution reaction using a methylthio reagent, such as methylthiolate, under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Types of Reactions:
Oxidation: The methylthio group can undergo oxidation to form a sulfoxide or sulfone derivative.
Reduction: The benzamide core can be reduced to form the corresponding amine.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Nucleophiles such as alkoxides or thiolates can be used in substitution reactions.
Major Products:
Oxidation Products: Sulfoxide or sulfone derivatives.
Reduction Products: Corresponding amine derivatives.
Substitution Products: Compounds with different nucleophiles replacing the cyclopropoxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Its structural features may allow it to interact with biological targets, making it a candidate for studying enzyme inhibition or receptor binding.
Medicine: It may have potential as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide depends on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their signaling pathways.
Pathway Modulation: The compound may affect various biochemical pathways by altering the activity of key proteins or enzymes involved in those pathways.
Comparison with Similar Compounds
4-Cyclopropoxy-2-(methylthio)benzamide: Similar structure but lacks the N-methyl group.
N-(Cyclopropylmethyl)-2-methoxy-4-(methylthio)benzamide: Similar structure but has a methoxy group instead of a cyclopropoxy group.
Uniqueness: 4-Cyclopropoxy-N-methyl-2-(methylthio)benzamide is unique due to the combination of its cyclopropoxy, methylthio, and N-methyl groups, which confer distinct chemical and biological properties. This unique combination of functional groups may result in specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H15NO2S |
|---|---|
Molecular Weight |
237.32 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methyl-2-methylsulfanylbenzamide |
InChI |
InChI=1S/C12H15NO2S/c1-13-12(14)10-6-5-9(7-11(10)16-2)15-8-3-4-8/h5-8H,3-4H2,1-2H3,(H,13,14) |
InChI Key |
WWFXOAFNDWZVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=C(C=C1)OC2CC2)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















